N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, an indole moiety, and a chromene core, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Chromene Core Formation: The chromene core is synthesized through a Pechmann condensation reaction, involving the reaction of a phenol with a β-keto ester under acidic conditions.
Coupling Reactions: The final step involves coupling the furan-indole intermediate with the chromene core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: It serves as a tool for studying biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with similar compounds, such as:
- 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
- N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-3-carboxamide
- N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxoimidazolidine-1-carboxamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the furan, indole, and chromene moieties in this compound distinguishes it from these related compounds, offering distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-21(17-12-15-4-1-2-5-19(15)30-23(17)28)24-16-8-7-14-9-10-25(18(14)13-16)22(27)20-6-3-11-29-20/h1-8,11-13H,9-10H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKZJOLLWYNGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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